molecular formula C14H14N2O4S2 B2822118 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide CAS No. 2097936-89-3

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide

Cat. No.: B2822118
CAS No.: 2097936-89-3
M. Wt: 338.4
InChI Key: DRSVFMZJXMCGIY-UHFFFAOYSA-N
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Description

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide is a synthetic small molecule designed for research use, featuring a thiophene-3-carboxamide core linked to a benzenesulfonylpropanamido side chain. This structure combines two pharmacologically significant motifs. The thiophene carboxamide scaffold is recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors and antimitotic agents . Specifically, thiophene carboxamide analogues have demonstrated potent activity as dual inhibitors targeting both vascular endothelial growth factor receptors (VEGFRs) and tubulin polymerization , two key pathways in oncology research . Such dual-targeting compounds can induce cell cycle arrest and promote apoptosis in solid cancer cells, as shown in studies on gastrointestinal cancer models . The incorporation of the benzenesulfonyl group is a common strategy in drug design to modulate molecular properties and enhance binding affinity to biological targets. Researchers can utilize this compound to probe its potential mechanism of action and efficacy in biochemical and cellular assays, particularly in the context of anti-angiogenesis and anti-cancer research . This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c15-14(18)11-8-21-9-12(11)16-13(17)6-7-22(19,20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSVFMZJXMCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

The compound 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide is an intriguing chemical with a range of applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its properties, applications, and relevant case studies, providing a comprehensive overview of its significance in various research domains.

Key Properties:

  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 302.39 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF
  • Melting Point : Specific melting point data is often determined experimentally.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Bacterial Inhibition

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, highlighting its potential use in treating bacterial infections.

Material Science

Due to its unique electronic properties, the compound is being explored for applications in material science, particularly in organic electronics and photovoltaic devices.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating thiophene derivatives into organic photovoltaic systems can enhance charge transport properties. This compound has been evaluated as a material for improving efficiency in solar cells.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug design for anticancer agentsInhibits growth of cancer cell lines
Antimicrobial ResearchDevelopment of new antibioticsSignificant inhibition against specific bacteria
Material ScienceUse in organic electronicsImproved charge transport in photovoltaic devices

Table 2: Case Study Findings

Study FocusMethodologyResults
Anticancer ActivityIn vitro assays on cancer cell linesEffective growth inhibition observed
Bacterial InhibitionDisc diffusion methodClear zones of inhibition against tested strains
Organic PhotovoltaicsDevice fabrication and testingEnhanced efficiency compared to standard materials

Mechanism of Action

The mechanism of action of 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH regulation within tumor cells, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in aromatic systems, substituent positions, and functional groups.

Structural Analogues with Different Aromatic Cores
Compound Name Aromatic Core Key Functional Groups Molecular Weight (g/mol) Notable Properties
4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide Thiophene Carboxamide, propanamido-benzenesulfonyl 353.42 High polarity due to carboxamide; moderate solubility in polar solvents
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazole-Benzene Sulfonyl chloride, methylpyrazole 256.71 Reactive intermediate; mp 76.5–78.5°C; used in sulfonamide synthesis
4-(Toluenesulfonamido)thiophene-2-carboxamide Thiophene Carboxamide, toluenesulfonamide ~325.40 Enhanced lipophilicity from methyl group; potential metabolic stability

Key Observations :

  • Thiophene vs. Pyrazole-containing sulfonyl chlorides (e.g., ) are reactive intermediates, whereas the target’s sulfonamide group offers stability.
  • Substituent Effects : The benzenesulfonyl group in the target may improve binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl in toluenesulfonamide analogs).
Impact of Linker Length and Functional Groups
Compound Name Linker Type Sulfonyl Group Position Solubility (Predicted)
This compound Propanamido Distal to thiophene Moderate (amide H-bond donors)
4-(Benzenesulfonamido)thiophene-3-carboxamide Direct sulfonamide Adjacent to thiophene Low (rigid structure)
4-[2-(Benzenesulfonyl)acetamido]thiophene-3-carboxamide Acetamido Shorter linker Higher (increased polarity)

Key Observations :

  • Solubility : Longer linkers (e.g., propanamido) may reduce crystallinity, enhancing solubility relative to direct sulfonamide attachment.

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide, and how do they influence its biological activity?

  • Methodological Answer : The compound contains three critical functional groups:

  • Sulfonamide (benzenesulfonyl) : Known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
  • Thiophene ring : Enhances aromatic interactions with biological targets and contributes to redox activity .
  • Carboxamide : Facilitates hydrogen bonding with receptors or enzymes, improving binding affinity .
    • Experimental Insight : Prioritize assays (e.g., enzyme inhibition or microbial growth assays) to correlate functional group modifications with activity changes.

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves:

Sulfonylation : Reacting propanamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide linkage .

Thiophene functionalization : Coupling the sulfonamide intermediate to a thiophene-carboxamide scaffold via amide bond formation (e.g., EDC/HOBt coupling) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirms regiochemistry of the thiophene ring and amide linkages (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D structure and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Methodological Answer : Key variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve sulfonylation efficiency .
  • Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
  • Reaction monitoring : TLC (Rf tracking) or HPLC (retention time analysis) ensures reaction completion .
    • Data-Driven Approach :
VariableOptimal ConditionYield Improvement
Temperature0–5°C (sulfonylation)+15%
pH8–9 (amide coupling)+20%
PurificationGradient elution (HPLC)>99% purity

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity validation : Use HPLC to rule out impurities affecting assay results .
  • Assay standardization : Compare protocols (e.g., enzyme concentration, buffer pH) across studies .
  • Structural analogs : Synthesize derivatives (e.g., substituent modifications on the benzene ring) to isolate activity trends .

Q. What strategies improve bioavailability and pharmacokinetic properties?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or ethylsulfonyl) to the benzene ring .
  • Prodrug design : Mask the carboxamide as an ester for improved membrane permeability .
  • In silico modeling : Predict ADMET properties using tools like SwissADME to guide structural optimization .

Q. How to design experiments to elucidate the mechanism of action against HDAC enzymes?

  • Methodological Answer :

Enzyme inhibition assays : Measure IC₅₀ using recombinant HDAC1/2 and fluorogenic substrates .

Molecular docking : Simulate binding interactions between the sulfonamide group and HDAC active sites (e.g., Zinc-binding domain) .

Mutagenesis studies : Modify HDAC residues (e.g., His145) to validate binding specificity .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to potent analogs?

  • Methodological Answer :

  • Steric hindrance : The benzenesulfonyl group may block access to bacterial targets. Test smaller substituents (e.g., methylsulfonyl) .
  • Resistance mechanisms : Assess efflux pump activity in bacterial strains using inhibitors like PAβN .

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